

5-Bromo-3-methylpyridin-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-3-methylpyridin-2-amine**

Cat. No.: **B022881**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **5-Bromo-3-methylpyridin-2-amine**, a key intermediate in the pharmaceutical and agrochemical industries.^{[1][2][3]} This document outlines its fundamental physicochemical characteristics and provides standardized experimental protocols for their determination, ensuring accuracy and reproducibility in research and development settings.

Core Physical Properties

The physical properties of **5-Bromo-3-methylpyridin-2-amine** are crucial for its handling, application in synthesis, and formulation. A summary of these properties is presented in the table below.

Property	Value	Source(s)
IUPAC Name	5-bromo-3-methylpyridin-2-amine	[4]
CAS Number	3430-21-5	[4] [5] [6] [7]
Molecular Formula	C ₆ H ₇ BrN ₂	[4] [5] [6] [7]
Molecular Weight	187.04 g/mol	[4] [5] [6]
Appearance	Off-white to pale yellow or brown crystalline powder	[3]
Melting Point	88-95 °C (lit.)	[3]
Boiling Point	250.0 ± 35.0 °C (Predicted)	[3]
Solubility	Soluble in Chloroform, Methanol	
Density	1.593 g/cm ³	[3]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the melting point and solubility of **5-Bromo-3-methylpyridin-2-amine**.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. The capillary method is a widely accepted and accurate technique for this determination.

Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)

- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of **5-Bromo-3-methylpyridin-2-amine** is finely crushed using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[8][9]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[9] The thermometer is inserted into its designated holder.
- Heating: The apparatus is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[9]
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[10] The melting point is reported as the range T1-T2.

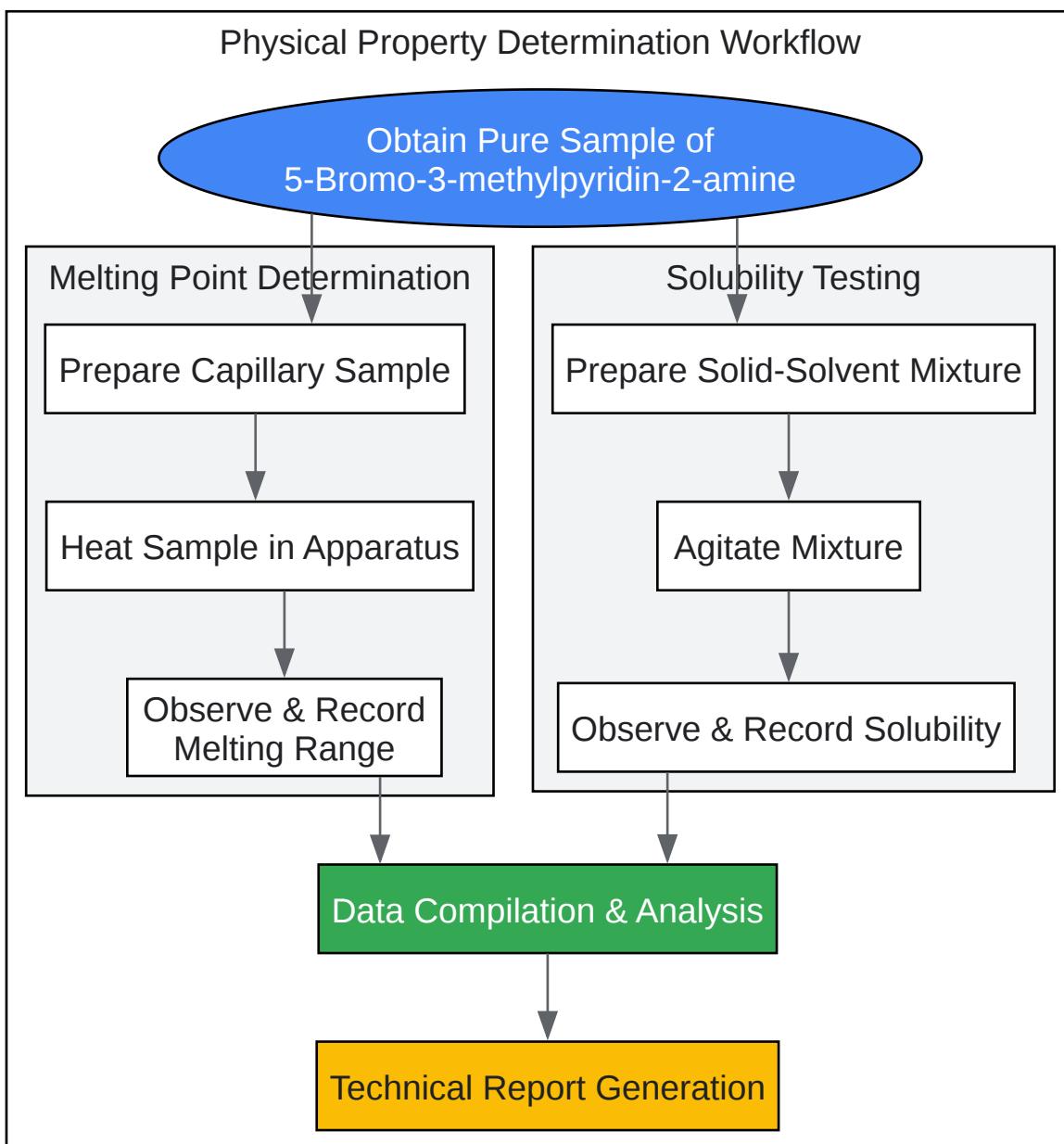
Solubility Determination

Understanding the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation.

Principle: A standardized amount of the solute is mixed with a specific volume of a solvent, and the extent of dissolution is observed.

Apparatus:

- Test tubes


- Vortex mixer or stirring rods
- Graduated pipettes or cylinders
- Spatula
- Analytical balance

Procedure:

- Sample Preparation: Weigh approximately 10 mg of **5-Bromo-3-methylpyridin-2-amine** and place it into a clean, dry test tube.[11]
- Solvent Addition: Add 1 mL of the desired solvent (e.g., water, chloroform, methanol) to the test tube.[11][12]
- Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for at least 60 seconds.[12]
- Observation: Visually inspect the mixture to determine if the solid has completely dissolved. If the solid is fully dissolved, the compound is classified as "soluble" in that solvent. If any solid remains, it is deemed "insoluble" or "sparingly soluble."
- pH Check (for aqueous solutions): If the compound dissolves in water, the pH of the resulting solution can be tested with pH paper to determine if it is acidic, basic, or neutral.[11]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the determination of the physical properties of a solid organic compound like **5-Bromo-3-methylpyridin-2-amine**.

[Click to download full resolution via product page](#)

Workflow for Physical Property Determination

Applications in Synthesis

5-Bromo-3-methylpyridin-2-amine is a versatile intermediate in organic synthesis. It is notably used in Suzuki cross-coupling reactions to produce a variety of pyridine derivatives.[13] This reactivity makes it a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors.[1][2][3] For instance, it serves as a precursor in the

synthesis of compounds targeting cancer and inflammation.[3] A general synthesis route involves the bromination of 2-amino-3-methylpyridine.[7][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-氨基-5-溴-3-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Amino-5-bromo-3-methylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 2-Amino-5-bromo-3-methylpyridine, 97% 3430-21-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. byjus.com [byjus.com]
- 11. youtube.com [youtube.com]
- 12. chem.ws [chem.ws]
- 13. mdpi.com [mdpi.com]
- 14. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 [chemicalbook.com]
- To cite this document: BenchChem. [5-Bromo-3-methylpyridin-2-amine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b022881#5-bromo-3-methylpyridin-2-amine-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com